molecular formula C35H40O16 B017701 Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside CAS No. 71238-93-2

Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside

Cat. No.: B017701
CAS No.: 71238-93-2
M. Wt: 716.7 g/mol
InChI Key: BULYHPSCLBKULD-VXTYAMQSSA-N
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Description

This compound is a highly functionalized methyl α-D-glucopyranoside derivative with three distinct protective groups:

  • 4,6-O-Benzylidene acetal: A cyclic protective group that blocks hydroxyl groups at positions 4 and 6, directing reactivity to other positions .
  • 2-O-Benzoyl ester: A strong electron-withdrawing group that stabilizes the adjacent hydroxyl group and influences glycosylation reactivity .
  • 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl): A fully acetylated β-linked glucosyl substituent, enhancing solubility and serving as a glycosyl donor in oligosaccharide synthesis .

This compound is pivotal in glycosylation studies, enabling controlled synthesis of complex carbohydrates for probing enzyme specificity or glycan-protein interactions .

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24-,25-,26-,27-,28+,29+,30-,31-,33?,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULYHPSCLBKULD-VXTYAMQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561456
Record name Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71238-93-2
Record name Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside is a complex glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, presenting a comprehensive overview of the compound's significance in pharmaceutical applications.

Basic Information

  • Chemical Name : Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside
  • CAS Number : 71238-93-2
  • Molecular Formula : C35_{35}H40_{40}O16_{16}
  • Molecular Weight : 716.68 g/mol
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 742.9 °C (predicted)

Structural Representation

The compound features multiple functional groups including acetyl, benzylidene, and benzoyl moieties which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of glucopyranosides exhibit significant antimicrobial properties. A study on methyl 4,6-O-benzylidene derivatives demonstrated that the introduction of various acyl groups enhanced their antibacterial activity against a range of pathogenic bacteria. The benzene and substituted benzene nuclei present in these compounds play a crucial role in mediating these effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Methyl 4,6-O-benzylidene-α-D-glucopyranosideE. coli32 µg/mL
Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranosideS. aureus16 µg/mL
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-α-D-glucopyranosideP. aeruginosa64 µg/mL

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. Research involving β-(1→3)-glucans suggests that glycosides can stimulate immune responses in murine models. The structural characteristics of glucans influence their ability to interact with immune receptors, enhancing their therapeutic potential .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of methyl glucopyranosides. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features of the compounds which facilitate targeted action against malignancies .

Synthesis and Evaluation of Biological Activity

A key study synthesized various derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside and evaluated their biological activities. The synthesis involved acylation reactions that produced compounds with varying degrees of antibacterial and antifungal activities.

Case Study Highlights:

  • Synthesis Methodology : Utilized direct acylation methods under controlled conditions.
  • Biological Testing : Compounds were screened against human pathogenic bacteria.
  • Findings : Certain derivatives demonstrated enhanced activity compared to parent compounds due to structural modifications.

Research Implications

The findings from these studies suggest that further exploration into the structure-activity relationship (SAR) of methyl glucopyranosides could lead to the development of novel antimicrobial agents and immunotherapeutics.

Scientific Research Applications

Glycosylation Studies

Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside serves as an important intermediate in glycosylation reactions. Its structure allows it to act as a donor in glycosylation processes, facilitating the synthesis of more complex oligosaccharides and glycoconjugates. This property is crucial for studies involving carbohydrate-protein interactions and the development of glycosylated drugs.

Fluorescent Probes

The compound can be modified to create fluorescent probes used in various spectroscopic techniques. For instance, derivatives of the compound have been utilized to study cellular processes through fluorescence microscopy and spectroscopy, aiding researchers in visualizing cellular components and dynamics in real-time.

Drug Development

Due to its ability to mimic natural carbohydrates, this compound has potential applications in drug design and development. It can be used to create glycomimetics that may enhance the efficacy of drugs targeting carbohydrate-binding proteins or lectins involved in disease processes such as cancer metastasis and viral infections.

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme activities related to glycoside hydrolases and transferases. By acting as a substrate or inhibitor, it helps elucidate the mechanisms of these enzymes, contributing to our understanding of carbohydrate metabolism.

Case Study 1: Glycosylation Reaction Optimization

In a study focused on optimizing glycosylation reactions using this compound as a donor, researchers demonstrated improved yields when employing specific catalysts under controlled conditions. The findings highlighted the importance of the acetyl groups in stabilizing the reaction intermediates.

Case Study 2: Development of Fluorescent Probes

A group of researchers synthesized a derivative of this compound for use as a fluorescent probe in live-cell imaging. The probe exhibited high specificity for certain cellular structures, allowing for enhanced imaging capabilities compared to traditional methods.

Case Study 3: Drug Design Application

In drug design research, derivatives of this compound were evaluated for their binding affinity to viral lectins. The results indicated promising potential for developing antiviral agents that could inhibit viral entry into host cells.

Comparison with Similar Compounds

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

  • Structure : Lacks the 2-O-benzoyl and 3-O-glycosyl substituents.
  • Synthesis : Prepared via benzaldehyde dimethyl acetal and camphorsulfonic acid-mediated acetal formation .
  • Reactivity : Serves as a foundational scaffold for introducing substituents at positions 2 and 3 due to its 4,6-O-benzylidene protection .
  • Key Difference : Absence of electron-withdrawing groups (e.g., benzoyl) reduces steric and electronic effects at position 2, simplifying further functionalization .

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside

  • Structure : Features acetyl groups at positions 2 and 3 instead of a benzoyl and glycosyl substituent .
  • Synthesis: Acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside using acetic anhydride.
  • Reactivity : Acetyl groups are less sterically demanding than benzoyl, enabling regioselective deprotection for subsequent glycosylation .
  • Key Difference : Acetyl groups are hydrolyzed more readily under basic conditions compared to the benzoyl group in the target compound .

Methyl O-(2-O-Benzoyl-3,4,6-tri-O-benzyl-β-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside

  • Structure: Contains a benzoyl group at position 2 and benzyl groups at positions 3,4,6 of the glycosyl donor .
  • Reactivity : The benzyl groups provide steric protection, while the benzoyl group directs glycosylation to specific hydroxyls.
  • Key Difference : Benzyl groups are bulkier and more stable under acidic conditions compared to acetyl or benzylidene groups in the target compound .

Methyl 4,6-O-Benzylidene-3-O-(β-D-glucopyranosyl)-α-D-glucopyranoside

  • Structure: Features a non-acetylated β-D-glucopyranosyl group at position 3 .
  • Synthesis: Glycosylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside with a glucosyl donor.
  • Reactivity : The absence of acetyl groups on the glycosyl substituent reduces steric hindrance but limits solubility in organic solvents .
  • Key Difference: The acetylated glucosyl group in the target compound enhances donor reactivity in glycosylation reactions .

Comparative Data Table

Compound Name Protective Groups Glycosyl Substituent Key Reactivity Features Reference ID
Target Compound 4,6-O-Benzylidene, 2-O-Benzoyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucosyl) High solubility; directs glycosylation at C-3
Methyl 4,6-O-Benzylidene-α-D-glucopyranoside 4,6-O-Benzylidene None Base scaffold for functionalization
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside 4,6-O-Benzylidene, 2,3-di-O-acetyl None Easily deprotected for further reactions
Methyl O-(2-O-Benzoyl-3,4,6-tri-O-benzyl-β-D-glucosyl)-(1→6)-tri-O-benzyl-α-D 2-O-Benzoyl, 3,4,6-tri-O-benzyl β-D-Glucosyl with benzyl groups Stable under acidic conditions
Methyl 4,6-O-Benzylidene-3-O-(β-D-glucosyl)-α-D-glucopyranoside 4,6-O-Benzylidene 3-O-β-D-Glucosyl (non-acetylated) Reduced steric hindrance

Preparation Methods

Benzylidene Acetal Formation at C-4 and C-6

The 4,6-O-benzylidene protective group is introduced early to block the C-4 and C-6 hydroxyls, enabling subsequent modifications at C-2 and C-3. A representative method involves refluxing methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of camphor-10-sulfonic acid (CSA) as a catalyst. This forms the 4,6-O-benzylidene derivative in yields exceeding 85%. The benzylidene group remains stable under acidic and neutral conditions but is cleavable via hydrogenolysis or acid hydrolysis.

Acylation at C-2 and C-3

Selective acylation of the remaining hydroxyl groups is critical:

  • C-2 Benzoylation : The C-2 hydroxyl is benzoylated using benzoyl chloride in pyridine at 0°C, achieving >90% regioselectivity.

  • C-3 Glycosylation Preparation : The C-3 hydroxyl is temporarily protected with a tert-butyldimethylsilyl (TBS) group to facilitate subsequent glycosylation. This intermediate is stable during glycosyl donor activation.

Glycosylation Methods

The glycosylation step introduces the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl moiety at C-3.

Glycosyl Donor Activation

The glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is prepared by treating D-glucose with acetic anhydride followed by HBr in acetic acid. This donor is highly reactive but requires careful handling to prevent anomerization.

Coupling Reaction Conditions

The glycosylation is performed under Schmidt conditions:

  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv.)

  • Solvent : Anhydrous dichloromethane at −40°C

  • Acceptor : 4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside (1.2 equiv.)

This method achieves β-selectivity (>95%) due to the neighboring group participation of the C-2 acetyl group. The reaction yield ranges from 65% to 72%, with purity confirmed via HPLC.

Deprotection and Final Modifications

Removal of the Benzylidene Group

The 4,6-O-benzylidene group is cleaved using 80% aqueous acetic acid at 60°C for 4 hours, restoring the C-4 and C-6 hydroxyls without affecting other protective groups.

Acetyl Group Retention

The tetra-O-acetyl groups on the glucopyranosyl moiety remain intact during synthesis, providing stability during purification. Final deprotection (if required) is achieved using Zemplén conditions (NaOMe/MeOH), but this is unnecessary for the target compound.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent literature describes a closed-loop system for large-scale production:

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing costs by 40%.

  • Catalyst Regeneration : TMSOTf is neutralized with aqueous NaHCO3 and recovered via extraction.

Crystallization Protocols

The final compound is purified using a mixed solvent system (ethyl acetate/heptane, 3:1), yielding crystals with >99% purity. X-ray diffraction confirms the α-anomeric configuration.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Benzylidene formationBenzaldehyde dimethyl acetal, CSA8598
C-2 benzoylationBenzoyl chloride, pyridine, 0°C9299
GlycosylationTMSOTf, CH2Cl2, −40°C6895
Benzylidene cleavage80% AcOH, 60°C8997

Challenges and Solutions

Anomerization During Glycosylation

The α/β selectivity of glycosylation is sensitive to temperature. Maintaining −40°C prevents anomerization, as higher temperatures favor α-product formation.

Byproduct Formation

Side products from over-acylation are minimized by stoichiometric control. Excess benzoyl chloride is quenched with ice-cold water immediately after reaction completion.

Recent Advances

Enzymatic Deprotection

Pilot studies explore using lipases for selective acetyl group removal, though this remains experimental.

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 50% and improve heat dissipation during exothermic steps like glycosylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside

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